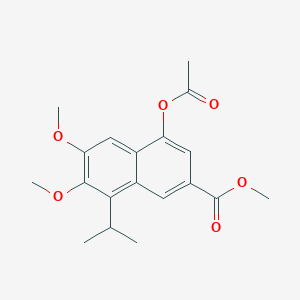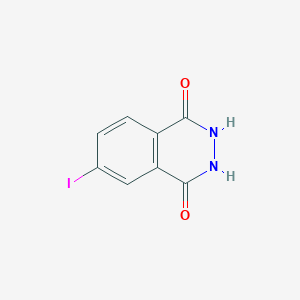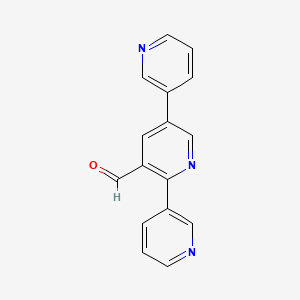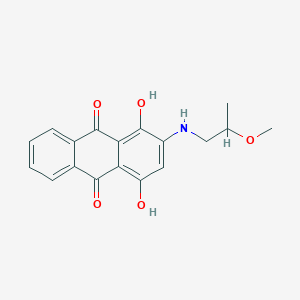
(4aS,9aS)-Octahydro-5-oxa-2,9-diaza-benzocycloheptene-2-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- is a complex heterocyclic compound It belongs to the class of oxazepines, which are seven-membered heterocycles containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- typically involves multicomponent heterocyclization reactions. These reactions often use small or medium carbo-, oxa-, or azacyclanes as starting materials. The process may include recyclization reactions to expand the ring size and form the desired oxazepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Aplicaciones Científicas De Investigación
Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Azepines: Seven-membered heterocycles with one nitrogen atom.
Diazepines: Contain two nitrogen atoms in the ring.
Thiazepines: Contain sulfur and nitrogen atoms in the ring.
Uniqueness
Pyrido[4,3-b][1,4]oxazepine-7(6H)-carboxylicacid,octahydro-,1,1-dimethylethylester,(5aS,9aS)- is unique due to its specific combination of nitrogen and oxygen atoms in the seven-membered ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl (5aS,9aS)-3,4,5,5a,6,8,9,9a-octahydro-2H-pyrido[4,3-b][1,4]oxazepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-5-11-10(9-15)14-6-4-8-17-11/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
JLMMJWCPMYXSCS-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCCO2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)

![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)

![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)

![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
